Enantioselectivity in Enzyme Interaction: Quantified Binding Affinity of the (S)-Enantiomer for PNMT
The (S)-enantiomer (CAS 168112-89-8) has a defined and quantified inhibitory profile against Phenylethanolamine N-Methyltransferase (PNMT). In direct contrast, while the enzyme PNMT is known to exhibit a stereochemical preference for (1R)-configured substrates and inhibitors in its active site, this (S)-isomer displays a specific, albeit weak, affinity [1] [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (1.11 mM) |
| Comparator Or Baseline | Class-level baseline: PNMT typically exhibits high affinity (nanomolar range) for potent inhibitors; the (1R)-configuration is generally preferred for substrate/inhibitor binding [2]. |
| Quantified Difference | The (S)-enantiomer's affinity is in the high micromolar range, providing a distinct baseline for structure-activity relationship (SAR) studies aiming to enhance potency. |
| Conditions | In vitro radiochemical assay against bovine PNMT. |
Why This Matters
This quantitative binding data establishes a verified baseline for the (S)-enantiomer's interaction with a therapeutically relevant enzyme, essential for SAR studies where its weak affinity serves as a defined starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data for (S)-2-Amino-1-(3-chloro-phenyl)-ethanol against Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] Grunewald, G. L., et al. (1997). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. View Source
